molecular formula C40H46F2N2O5 B591435 Difluoro Atorvastatin Acetonide tert-Butyl Ester CAS No. 693793-87-2

Difluoro Atorvastatin Acetonide tert-Butyl Ester

Cat. No.: B591435
CAS No.: 693793-87-2
M. Wt: 672.814
InChI Key: FXOZEZIWLMWZMX-ROJLCIKYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoro Atorvastatin Acetonide tert-Butyl Ester involves multiple steps, starting from the basic raw materialsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale reactors and precise temperature control to maintain the integrity of the compound. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Difluoro Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Difluoro Atorvastatin Acetonide tert-Butyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Difluoro Atorvastatin Acetonide tert-Butyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro Atorvastatin Acetonide tert-Butyl Ester is unique due to its specific chemical structure, which includes the acetonide ring and difluoro groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Biological Activity

Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic compound that serves as an intermediate in the synthesis of atorvastatin derivatives. Its biological activity is primarily linked to its role as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is crucial in cholesterol biosynthesis. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has a complex chemical structure characterized by:

  • Difluoro groups : Contributing to its lipophilicity and potential biological interactions.
  • Acetonide moiety : Enhancing stability and solubility in biological systems.

This compound functions primarily as an HMG-CoA reductase inhibitor. The inhibition of this enzyme leads to a decrease in cholesterol synthesis, which is beneficial in managing hyperlipidemia and related cardiovascular diseases. The compound's mechanism can be summarized as follows:

  • Binding to HMG-CoA Reductase : The compound binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
  • Reduction of Cholesterol Levels : By inhibiting this pathway, it effectively lowers serum cholesterol levels, thereby reducing the risk of atherosclerosis and cardiovascular events.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities beyond its role as an HMG-CoA reductase inhibitor:

  • Anti-inflammatory Effects : Studies have shown that atorvastatin derivatives can modulate inflammatory pathways, potentially reducing inflammation in cardiovascular diseases .
  • Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to cellular protection against oxidative stress .

Case Studies

Recent studies have highlighted the efficacy of atorvastatin derivatives, including difluoro atorvastatin compounds:

  • In a study assessing various atorvastatin derivatives, it was found that certain modifications enhanced their solubility and stability while maintaining potent HMG-CoA reductase inhibition .
  • Another investigation into the pharmacokinetics of atorvastatin conjugates demonstrated improved delivery and reduced side effects when utilizing ester forms like this compound .

Comparative Analysis

The biological activity of this compound can be compared with other statins and atorvastatin derivatives:

CompoundMechanism of ActionBiological ActivityReference
Atorvastatin HMG-CoA reductase inhibitionCholesterol reduction
Difluoro Atorvastatin HMG-CoA reductase inhibitionEnhanced potency
Difluoro Atorvastatin Acetonide HMG-CoA reductase inhibitionAnti-inflammatory

Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOZEZIWLMWZMX-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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